molecular formula C11H10FN B1323419 1-(4-Fluorophenyl)cyclobutanecarbonitrile CAS No. 405090-30-4

1-(4-Fluorophenyl)cyclobutanecarbonitrile

Cat. No. B1323419
CAS RN: 405090-30-4
M. Wt: 175.2 g/mol
InChI Key: GXRILDIAHADHNS-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)cyclobutanecarbonitrile" is not directly mentioned in the provided papers, but it is related to the class of fluorinated cyclobutane derivatives and aromatic compounds discussed across the research. These compounds are of interest due to their unique chemical and physical properties, which make them valuable in various applications, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated cyclobutane derivatives can involve multiple steps, including the formation of Grignard reagents, cyclopolymerization, and various other organic transformations . For example, the synthesis of Schiff bases using fluorinated thiophene carbonitrile and pyrazole-4-carboxaldehyde derivatives involves a multi-step reaction, including the Gewald synthesis technique . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involves the use of IR, 1H NMR, and mass spectral data for identification .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography . For instance, the structure of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was elucidated using a combination of spectroscopic techniques and theoretical calculations, revealing planar carbonyl and thiourea groups stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Fluorinated cyclobutane derivatives can undergo various chemical reactions, including those influenced by the electron-withdrawing effects of fluorine atoms. The acid-base properties of these compounds are affected by the presence of fluoromethyl or difluoromethyl groups, as demonstrated by the synthesis and characterization of cyclobutane-derived amines and carboxylic acids . Additionally, the reactivity of fluorinated α-aminonitrile compounds has been studied using molecular descriptors and reactivity surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclobutane derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly affect the acid-base properties of the compounds . The spectral properties of fluorophores based on imidazole-4,5-dicarbonitrile show that the π-conjugated system exhibits intense fluorescence in certain solvents and polymer matrices, which is quenched in polar solvents . These properties are essential for applications in materials science and sensing technologies.

Scientific Research Applications

Structural Analysis and Conformation

  • The structural and conformational properties of compounds related to 1-(4-Fluorophenyl)cyclobutanecarbonitrile have been studied using X-ray diffraction, showcasing the unique geometrical features of the cyclobutane ring and its interaction with substituents (Reisner et al., 1983).

Synthesis and Structural Properties

  • Research on derivatives of this compound includes the synthesis and analysis of structural and vibrational properties using various techniques like NMR, elemental analyses, and FTIR spectroscopy (Saeed et al., 2011).

Novel Aromatic Systems and NMR Studies

  • Studies on cyclobutadiene dications, which are related to this compound, reveal insights into the interaction of cyclobutane rings with aromatic systems, as explored through NMR spectroscopy (Olah & Staral, 1976).

Synthesis of Cyclopropane Derivatives

  • Research includes the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally similar to this compound, providing insights into multi-step synthesis processes (Zhou et al., 2021).

Fluorophore Development and Spectral Analysis

  • The development of push-pull fluorophores based on structural units similar to this compound demonstrates the potential in designing novel materials for specific spectral properties (Danko et al., 2011).

Anticancer Activity and DNA Binding Studies

  • Analogues of this compound have been studied for their anti-proliferative properties and DNA binding capabilities, particularly in the context of colorectal cancer treatment (Ahagh et al., 2019).

Photochemical Reactions and Cycloaddition

  • Research on photochemical reactions involving naphthalenecarbonitrile and arylalkenes, similar to this compound, contributes to understanding regioisomeric endo cyclobutane adduct formation (Mella et al., 1991).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-(4-fluorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRILDIAHADHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619774
Record name 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405090-30-4
Record name 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.00 g (22.2 mmol) of 4-fluorophenylacetonitrile and 4.93 g (24.4 mmol) of 1,3-dibromopropane in 15 mL of ether was added dropwise into 1.17 g (48.8 mmol) of NaH in 60 mL of DMSO. The temperature was held between 25° and 35° by water bath cooling. The mixture was stirred at room temperature for 18 hours. The mixture was cooled in ice water and 3 mL of 2-propanol was added dropwise, followed by the addition of 50 mL of water. The mixture was extracted with hexane (3×100 mL), and the combined extracts were washed with water (3×75 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2.35 g (61%) product as colorless oil. 1H NMR (CDCl3) δ 2.03–2.16 (m, 1H), 2.38–2.53 (m, 1H), 2.58–2.67 (m, 2H), 2.80–2.90 (m, 2H), 7.11 (dd, J=9.0, 8.4 Hz, 2H), 7.41 (dd, J=9.1, 5.1 Hz, 2H). 13C NMR (CDCl3) 17.3, 35.0, 39.9, 116.1 (d, J=21.5 Hz), 124.5, 127.7, 135.9, 162.5 (d, J=230 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
61%

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